VRAC Inhibition Potency vs. Tamoxifen
In a direct head-to-head comparison using whole-cell patch-clamp in HEK293 cells, Endovion (NS3728) exhibited an IC50 of 0.40 μM for inhibiting VRAC-mediated swelling-activated anion currents. This is 5.5-fold more potent than the comparator tamoxifen, which had an IC50 of 2.2 μM in the same assay [1]. This confirms Endovion's superior potency as a VRAC blocker.
| Evidence Dimension | Potency of VRAC inhibition (IC50) |
|---|---|
| Target Compound Data | 0.40 μM (400 nM) |
| Comparator Or Baseline | Tamoxifen: 2.2 μM |
| Quantified Difference | 5.5-fold more potent |
| Conditions | Whole-cell patch-clamp on swelling-activated VRAC currents in HEK293 cells |
Why This Matters
For researchers requiring potent and specific VRAC inhibition, Endovion provides a significantly more effective tool than tamoxifen, allowing for lower working concentrations and reduced off-target effects.
- [1] Hélix N, Strøbæk D, Dahl BH, Christophersen P. Inhibition of the endogenous volume-regulated anion channel (VRAC) in HEK293 cells by acidic di-aryl-ureas. J Membr Biol. 2003;196(2):83-94. View Source
